molecular formula C8H8O4 B031729 Griffonilide CAS No. 61371-55-9

Griffonilide

Cat. No.: B031729
CAS No.: 61371-55-9
M. Wt: 168.15 g/mol
InChI Key: VXWUBYBAUIHOHG-DTLFHODZSA-N
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Description

Griffonilide is a butenolide compound isolated from the roots of the plant Semiaquilegia adoxoides. It is often found alongside lithospermoside. This compound has a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol . This compound is known for its white to off-white solid appearance and is primarily used in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Griffonilide is typically extracted from the roots of Semiaquilegia adoxoides. The extraction process involves several steps:

    Extraction: The roots are crushed and subjected to microwave extraction using 60-85% ethanol for 10-60 minutes. This process is repeated multiple times to obtain the extract.

    Alkaline Solution and Acid Precipitation: The extract is treated with an alkaline solution, followed by acidification to precipitate the compound.

    Column Chromatography: The precipitate is purified using column chromatography with neutral alumina and a mixture of organic solvents.

    Recrystallization: The purified compound is recrystallized using dichloromethane and methanol to achieve a purity of over 95%.

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Griffonilide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Solvents: Common solvents include dichloromethane, methanol, and ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different butenolide derivatives, while reduction may produce alcohols or other reduced forms of this compound .

Scientific Research Applications

Griffonilide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Griffonilide is unique due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific extraction source and unique combination of biological activities, making it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

(6R,7S,7aS)-6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H/t5-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWUBYBAUIHOHG-DTLFHODZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)OC2C(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=CC(=O)O[C@@H]2[C@H]([C@@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61371-55-9
Record name Griffonilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Griffonilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J65FBY8C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known sources of griffonilide in nature?

A1: this compound has been identified in several plant species, primarily belonging to the Fabaceae and Ranunculaceae families. These include:

  • Semiaquilegia adoxoides: A traditional Chinese medicinal plant where this compound content in roots has been reported between 0.17-0.49 mg/g. [, ]
  • Bauhinia pentandra: this compound, along with a new derivative named 7-epi-griffonilide, has been isolated from the leaves of this plant. []
  • Tylosema esculentum (Marama bean): This plant is a significant source of this compound, which is primarily concentrated in the tubers. [, ]
  • Bauhinia winitii: This plant has demonstrated anti-diabetic potential, and this compound is one of the active compounds identified. []
  • Griffonia simplicifolia: This plant lends its name to the compound, as this compound was first isolated from this species. []
  • Bauhinia thonningii: this compound has also been successfully isolated from the stem bark of this plant. []

Q2: What is the chemical structure of this compound and what is its molecular formula and weight?

A: this compound is a lactone, specifically a benzofuranone derivative. Its molecular formula is C16H18O4, and its molecular weight is 274.3 g/mol. [, , ]

Q3: What analytical techniques are commonly employed for the isolation, characterization, and quantification of this compound?

A3: Researchers have utilized several methods for studying this compound, including:

  • Isolation and Purification: Chromatographic techniques such as silica column chromatography are frequently used to separate and purify this compound from plant extracts. []
  • Structural Characterization: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) and mass spectrometry, are crucial for elucidating the structure of this compound and confirming its identity. [, ]
  • Quantification: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying this compound. This technique allows for accurate determination of this compound content in various plant samples. [] Additionally, High-Performance Thin-Layer Chromatography (HPTLC) has been explored as a technique for analyzing this compound and other secondary metabolites in Semiaquilegiae Radix. []

Q4: What are the reported biological activities of this compound?

A4: While research on this compound is still ongoing, preliminary studies suggest it might possess various biological activities:

  • Antioxidant Activity: this compound has shown promising antioxidant properties, particularly in scavenging superoxide radicals (O2−•) and hydroxyl radicals (•OH). This activity suggests potential benefits in protecting against oxidative stress-related diseases. []
  • Anti-diabetic Potential: this compound exhibited significant α-glucosidase inhibitory activity in in vitro studies. This enzyme plays a crucial role in carbohydrate digestion and metabolism, making this compound a potential candidate for developing new anti-diabetic agents. []
  • Traditional Medicinal Uses: In traditional medicine, extracts from plants rich in this compound, like Tylosema esculentum, have been used to address digestive issues such as diarrhea. []

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